Butyl 4-oxo-3H-pyrimidine-5-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
90437-88-0 |
|---|---|
Molecular Formula |
C9H12N2O3 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
butyl 6-oxo-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-2-3-4-14-9(13)7-5-10-6-11-8(7)12/h5-6H,2-4H2,1H3,(H,10,11,12) |
InChI Key |
BYGNCSABQMXWBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CN=CNC1=O |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies and Molecular Design Principles for Butyl 4 Oxo 3h Pyrimidine 5 Carboxylate Analogues
Systematic Structural Modifications of the Pyrimidine (B1678525) Nucleus
The pyrimidine core is a cornerstone of numerous biologically active compounds, and its modification is a primary strategy for optimizing therapeutic properties. wisdomlib.orgpharmatutor.org For analogues of Butyl 4-oxo-3H-pyrimidine-5-carboxylate, systematic structural alterations of this nucleus are crucial for exploring the chemical space and identifying compounds with improved activity.
Key modifications to the pyrimidine ring include:
Substitution at C-2 and C-6: Introducing a variety of substituents at the C-2 and C-6 positions of the pyrimidine ring can significantly influence the molecule's electronic properties, steric profile, and interaction with biological targets. For instance, the introduction of small alkyl groups, halogens, or amino groups can modulate lipophilicity and hydrogen bonding capacity.
Ring Fusion: Fusing the pyrimidine ring with other heterocyclic systems, such as thiazole, pyrazole (B372694), or thiophene (B33073), can create novel scaffolds with distinct pharmacological profiles. nih.govnih.govmdpi.com This approach, known as scaffold hopping, can lead to the discovery of compounds with different receptor interactions and potentially improved selectivity. nih.gov For example, the creation of thieno[2,3-d]pyrimidine (B153573) derivatives has been explored to generate novel anti-inflammatory and antimicrobial agents. nuph.edu.ua
Introduction of Exocyclic Groups: The addition of functional groups, such as sulfonate esters, to the pyrimidine scaffold has been shown to enhance antibacterial and insecticidal activities in certain derivatives. nih.govresearchgate.net This strategy can alter physicochemical properties and promote better interaction with molecular targets. nih.gov
These modifications allow for a fine-tuning of the molecule's properties to achieve a desired biological effect. The synthesis of a diverse library of such analogues is essential for a comprehensive SAR analysis.
Impact of Substituent Variation at the Ester Position
The butyl ester group at the C-5 position of this compound is a critical determinant of the compound's pharmacokinetic and pharmacodynamic properties. Variation of this substituent can profoundly impact factors such as cell permeability, metabolic stability, and binding affinity to the target receptor.
Studies on related heterocyclic compounds have demonstrated that modifying the ester group can lead to significant changes in biological activity. nih.gov Key trends observed include:
Alkyl Chain Length: Altering the length of the alkyl chain (e.g., from methyl to octyl) can modulate the compound's lipophilicity. An optimal chain length is often required to balance solubility and membrane permeability.
Branching: Introducing branching in the alkyl chain can increase steric hindrance, which may either enhance or diminish binding affinity depending on the topology of the receptor's binding pocket.
Introduction of Cyclic Moieties: Replacing the linear butyl group with cyclic structures, such as cyclohexyl or phenyl rings, can introduce conformational constraints and additional points of interaction (e.g., pi-stacking with aromatic residues in the binding site).
Bioisosteric Replacement: The ester functional group can be replaced with bioisosteres, such as amides or sulfonamides, to alter hydrogen bonding patterns and metabolic stability. nih.gov For example, converting the ester to a carboxamide has been a successful strategy in modulating the activity of pyrimidine-4-carboxamides. nih.gov
The following table illustrates hypothetical variations at the ester position and their potential impact on biological activity based on established medicinal chemistry principles.
| Substituent (R) in 4-oxo-3H-pyrimidine-5-carboxylate | Potential Impact on Lipophilicity (LogP) | Rationale for Potential Activity Change |
| Methyl | Lower | May improve aqueous solubility but decrease membrane permeability. |
| Butyl (Reference) | Moderate | Balanced lipophilicity for cell permeability and solubility. |
| Isobutyl | Moderate | Branching may provide a better fit in a specific hydrophobic pocket. |
| Benzyl | Higher | Aromatic ring can introduce pi-stacking interactions with the receptor. |
| Cyclohexyl | Higher | Introduces conformational rigidity and increases lipophilicity. |
Influence of the 4-oxo Group on Receptor Interaction and Biological Response
The 4-oxo group is a key structural feature that often plays a pivotal role in the interaction of pyrimidine derivatives with their biological targets. This group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the active site of an enzyme or the binding pocket of a receptor.
The importance of the 4-oxo group can be elucidated through several investigative approaches:
Bioisosteric Replacement: Replacing the 4-oxo group with a thioxo (C=S) or an imino (C=NH) group can alter the hydrogen bonding capacity and electronic distribution of the pyrimidine ring. Comparing the biological activity of these analogues can provide insight into the specific requirements of the receptor. Studies on 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffolds have shown significant biological activity, highlighting the potential of such modifications. nih.govrsc.org
Removal or Relocation: The synthesis of analogues lacking the 4-oxo group or with the group relocated to a different position on the ring can help to determine its necessity for biological activity.
Alkylation: O-alkylation of the 4-oxo group to a 4-methoxy derivative would eliminate its hydrogen-bonding ability, and any resulting loss of activity would underscore the importance of this interaction.
In many cases, the 4-oxo group is part of a pharmacophore that is essential for receptor recognition. For instance, in inhibitors of certain kinases, the 4-oxo-pyrimidine scaffold can mimic the adenine (B156593) ring of ATP, with the oxo group forming key hydrogen bonds in the hinge region of the kinase.
Rational Design Strategies for Enhanced Biological Potency and Selectivity
The development of potent and selective analogues of this compound relies on the application of rational design strategies. These strategies leverage structural information and computational methods to guide the synthesis of compounds with improved therapeutic profiles.
Key rational design approaches include:
Fragment-Based Drug Design: This involves identifying small molecular fragments that bind to the target and then growing or linking them to create more potent leads. The pyrimidine core itself can be considered a foundational fragment.
Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, computational docking studies can be used to predict how different analogues will bind. This allows for the design of compounds with optimized interactions and improved affinity.
Bioisosterism: As previously mentioned, the replacement of functional groups with bioisosteres can improve potency, selectivity, and pharmacokinetic properties. nih.gov For example, replacing a phenyl ring with a thiophene ring is a common bioisosteric modification. nih.gov
Pharmacophore Modeling: By analyzing the structures of known active compounds, a pharmacophore model can be developed that defines the essential three-dimensional arrangement of functional groups required for activity. This model can then be used to design novel molecules that fit the pharmacophore.
The introduction of specific substituents to enhance selectivity is a critical aspect of rational design. For example, modifications at the C-5 position of pyrimidine nucleosides have been shown to enhance their biostability and biological activity. researchgate.net
Conformational Analysis in SAR Elucidation
The three-dimensional conformation of a molecule is a critical factor in its ability to bind to a biological target. Conformational analysis, therefore, plays a vital role in understanding the structure-activity relationships of this compound analogues.
The flexibility of the butyl ester side chain allows it to adopt multiple conformations. The biologically active conformation is the one that best fits into the receptor's binding site. Understanding this preferred conformation is key to designing more rigid analogues that are "pre-organized" for binding, which can lead to an increase in potency.
Techniques used in conformational analysis include:
Computational Modeling: Molecular mechanics and quantum mechanics calculations can be used to determine the relative energies of different conformations and identify low-energy, stable structures.
X-ray Crystallography: When a compound can be crystallized, X-ray diffraction provides a precise picture of its solid-state conformation.
NMR Spectroscopy: Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the through-space proximity of atoms in a molecule in solution, which helps to define its three-dimensional structure.
By integrating conformational analysis into the SAR workflow, researchers can gain a deeper understanding of how structural modifications influence the shape of the molecule and, consequently, its biological activity. nih.govnih.gov This knowledge is invaluable for the rational design of next-generation therapeutic agents based on the 4-oxo-3H-pyrimidine-5-carboxylate scaffold.
Mechanistic Investigations of Biological Activities Associated with Butyl 4 Oxo 3h Pyrimidine 5 Carboxylate Derivatives
Enzymatic Inhibition Studies
The biological effects of many pyrimidine (B1678525) derivatives are rooted in their ability to specifically inhibit key enzymes involved in disease pathology. Research has focused on several critical targets, including Cyclooxygenase-2 (COX-2), inducible Nitric Oxide Synthase (iNOS), and Matrix Metalloproteinase-13 (MMP-13).
Cyclooxygenase-2 (COX-2): As a key enzyme in the inflammatory pathway, COX-2 is a primary target for anti-inflammatory drugs. Certain pyrimidine derivatives have been identified as potent and selective inhibitors of COX-2. amanote.com For instance, studies on 2-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives revealed compounds with significant selective inhibitory activity against the COX-2 isoenzyme compared to the constitutive COX-1 isoenzyme. nih.gov This selectivity is a critical attribute, as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov The inhibitory potential of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) values, with lower values indicating greater potency.
Table 1: COX-2 Inhibition by Thieno[2,3-d]pyrimidine (B153573) Derivatives
| Compound | Substituent | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|---|
| 5 | p-fluorophenyl | 42.19 | 202.96 | 4.81 |
| 6 | p-methoxyphenyl | 142.71 | >250 | >1.75 |
Data sourced from in vitro assays on human COX-2/COX-1 isoenzymes. nih.gov
Inducible Nitric Oxide Synthase (iNOS): Overproduction of nitric oxide (NO) by iNOS is a hallmark of various inflammatory conditions. Pyrimidine derivatives have been investigated for their ability to curb this excessive NO production by inhibiting iNOS. For example, a series of compounds based on a 5-nitropyrimidine-2,4-dione moiety were synthesized and evaluated for their inhibitory effect on NO production in lipopolysaccharide-induced RAW 264.7 cells. ijmphs.com One lead compound demonstrated potent inhibition of both NO production and direct iNOS enzymatic activity, with an IC50 value of 6.2 µM for the latter. ijmphs.com Similarly, certain isoxazolpyrimidine derivatives have been shown to inhibit nitrite (B80452) accumulation, an indicator of NO production, in a concentration-dependent manner in mouse peritoneal macrophages. researchgate.net
Matrix Metalloproteinase-13 (MMP-13): MMP-13, a collagenase, plays a crucial role in the degradation of articular cartilage in osteoarthritis. nih.govnih.gov Consequently, selective inhibitors of MMP-13 are sought after as potential disease-modifying osteoarthritis drugs. Pyrimidinetrione-based compounds are among the classes of MMP-13 inhibitors that have been explored. nih.gov Research into N-isopropoxy-arylsulfonamide-based hydroxamate inhibitors also identified compounds with low nanomolar activity and high selectivity for MMP-13. nih.gov The development of pyrimidine-based inhibitors that can selectively target MMP-13 over other MMPs is a key objective to avoid side effects like musculoskeletal syndrome. nih.gov
Table 2: MMP-13 Inhibition by Pyrimidine Derivatives
| Compound Class | Target | IC50 (nM) | Notes |
|---|---|---|---|
| Formic acid salt of Inhibitor 4 | MMP-13 | 74 to 1600 | Activity decreased over time when stored in DMSO. nih.gov |
| Oxetane-containing derivative | MMP-13 | 4.4 | Modification of a parent compound. nih.gov |
| Azetidine-containing derivative | MMP-13 | 20 | Modification of a parent compound. nih.gov |
IC50 values represent the concentration required for 50% inhibition of enzyme activity.
Signaling Pathway Modulation
Beyond direct enzyme inhibition, pyrimidine derivatives can exert their biological effects by modulating intracellular signaling cascades. The Mitogen-Activated Protein Kinase (MAPK) pathway, which is central to regulating cell proliferation, differentiation, and apoptosis, has been identified as a key target.
Derivatives of pyrimidine have been shown to act as inhibitors of various components of the MAPK pathway, including p38, Extracellular signal-regulated kinases (ERKs), and c-Jun N-terminal kinases (JNKs). researchgate.netnih.gov For example, 2-aminothiazol-5-yl-pyrimidines have been specifically designed as p38 MAP kinase inhibitors. researchgate.net The MAPK pathway is crucial for transmitting signals from the cell surface to the nucleus, and its dysregulation is implicated in numerous cancers. researchgate.net By inhibiting kinases within this pathway, such as p38α, pyrimidine compounds can interfere with downstream signaling events that promote inflammation and cell proliferation. researchgate.net
Furthermore, the biosynthesis of pyrimidines itself is intricately regulated by the MAPK pathway. The enzyme CAD, which catalyzes the initial rate-limiting step in de novo pyrimidine synthesis, is activated through phosphorylation by MAPK. nih.govnih.gov This activation leads to an increased production of pyrimidine nucleotides required for DNA synthesis during cell proliferation. nih.gov This feedback loop highlights a complex interplay where the MAPK pathway not only can be targeted by pyrimidine derivatives but also controls the synthesis of their foundational structures. Inhibition of the MEK-ERK-RSK branch of the MAPK pathway has been shown to result in the downregulation of P-glycoprotein, a protein associated with multidrug resistance in cancer.
Cellular Assays for Functional Characterization
To translate enzymatic and pathway inhibition into a functional cellular context, a variety of assays are employed. These assays are critical for characterizing the physiological effects of Butyl 4-oxo-3H-pyrimidine-5-carboxylate derivatives, such as their antiviral and anti-inflammatory potential.
Viral Inhibition Assays: The antiviral properties of pyrimidine derivatives are often evaluated using cell-based assays. For instance, the anti-influenza virus activity of certain compounds has been assessed against A/H1N1, A/H3N2, and IBV strains. A key mechanistic insight from these studies is the inhibition of hemagglutinin (HA)-mediated fusion, a critical step for viral entry into host cells. This is often demonstrated using a polykaryon assay, which visualizes cell-cell fusion. Similarly, pyrimido[4,5-d]pyrimidine (B13093195) derivatives have shown notable efficacy against human coronavirus 229E (HCoV-229E). nih.gov The potency of antiviral compounds is typically reported as the half-maximal effective concentration (EC50), which is the concentration required to inhibit viral replication by 50%.
Table 3: Antiviral Activity of Pyrimidine Derivatives
| Compound Class | Virus Target | Assay | Key Finding | EC50 Value |
|---|---|---|---|---|
| Spirothiazolidinones | Influenza A/H3N2 | Cell-based antiviral assay; Polykaryon assay | Inhibition of HA-mediated fusion | 1.3 µM (Compound 2c) |
| 4-oxoquinoline derivatives | Bovine herpesvirus type 5 | Plaque reduction assay | Inhibition of viral replication nih.gov | 6.0 µM (Compound 4h) nih.gov |
Nitric Oxide Release Assays: To assess the anti-inflammatory activity of pyrimidine derivatives at a cellular level, nitric oxide (NO) release assays are commonly used. These assays typically involve stimulating macrophage cell lines, such as RAW 264.7, with an inflammatory agent like lipopolysaccharide (LPS) to induce iNOS expression and subsequent NO production. ijmphs.com The amount of NO released into the cell culture medium is then quantified, often by measuring the accumulation of its stable metabolite, nitrite. A reduction in nitrite levels in the presence of the test compound indicates an inhibitory effect on the NO production pathway. ijmphs.comresearchgate.net These cellular assays confirm that the direct enzymatic inhibition of iNOS translates into a functional anti-inflammatory response. ijmphs.com
Target Identification and Validation Approaches
Identifying the specific molecular target of a bioactive compound and validating the interaction are fundamental steps in mechanistic investigation. For this compound derivatives, a combination of computational and experimental approaches is often utilized.
Molecular Docking: In silico molecular docking is a powerful tool used to predict the binding orientation and affinity of a small molecule to the active site of a target protein. ijmphs.com This approach has been used to confirm that certain 5-nitropyrimidine-2,4-dione derivatives are iNOS inhibitors by showing a favorable binding interaction with the enzyme's active site. ijmphs.com Similarly, docking studies have helped to predict the binding pocket of spirothiazolidinone derivatives within the H3 hemagglutinin protein of the influenza virus, suggesting that hydrophobic interactions contribute to their antiviral potency.
Resistance Studies: An experimental approach to validate a drug's target is through the selection of resistant mutants. In the context of antiviral research, viruses can be cultured in the presence of the inhibitory compound to select for mutations that confer resistance. Sequencing the viral genome of these resistant strains can identify mutations in the target protein, thereby validating it as the binding site and mechanism of action. This method has been used to indicate that certain fusion inhibitors have an overlapping binding pocket in the stem region of influenza HA. These validation studies provide strong evidence that the compound's biological activity is a direct result of its interaction with the identified target.
Computational Chemistry Approaches in the Study of Butyl 4 Oxo 3h Pyrimidine 5 Carboxylate
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Butyl 4-oxo-3H-pyrimidine-5-carboxylate, DFT calculations, often employing basis sets like B3LYP/6-311G(d,p), are instrumental in understanding its reactivity and stability.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A smaller energy gap suggests higher reactivity.
For pyrimidine (B1678525) derivatives, the distribution of HOMO and LUMO orbitals can be visualized to identify the regions of the molecule that are likely to be involved in chemical reactions. In related pyrimidine compounds, the HOMO is often localized over the pyrimidine ring and substituent atoms with lone pair electrons, indicating these as potential sites for electrophilic attack. The LUMO, conversely, is typically distributed over the pyrimidine ring, highlighting its susceptibility to nucleophilic attack.
Table 1: Frontier Molecular Orbital Energies for a Representative Pyrimidine Derivative
| Molecular Orbital | Energy (eV) |
| HOMO | -7.672 |
| LUMO | -2.054 |
| Energy Gap (ΔE) | 5.275 |
Note: The data presented is for a representative pyrimidine compound, C14, as specific values for this compound were not available in the searched literature.
Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. The MEP map displays regions of varying electrostatic potential on the molecular surface, typically color-coded for clarity. Red areas indicate regions of negative potential, which are rich in electrons and prone to electrophilic attack, such as around oxygen and nitrogen atoms. Blue areas represent positive potential, indicating electron-deficient regions that are susceptible to nucleophilic attack.
For a molecule like this compound, the MEP map would likely show negative potential around the carbonyl oxygen and the nitrogen atoms of the pyrimidine ring, identifying them as sites for hydrogen bonding and other electrophilic interactions. The hydrogen atoms of the butyl group and the pyrimidine ring would exhibit positive potential.
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by describing the delocalization of electron density between filled Lewis-type orbitals and empty non-Lewis orbitals. This analysis can quantify the stabilization energies associated with these interactions, which are indicative of the strength of intramolecular charge transfer and hyperconjugative interactions.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.
Docking simulations can predict the most favorable binding pose of a ligand within the active site of a receptor. The simulations generate various possible conformations and score them based on a scoring function, which estimates the binding affinity (often expressed in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. For pyrimidine derivatives, docking studies have been instrumental in identifying potential biological targets and understanding their mechanism of action.
Table 2: Representative Docking Scores for Pyrimidine Derivatives Against a Biological Target
| Compound | Binding Affinity (kcal/mol) |
| Derivative A | -8.5 |
| Derivative B | -7.8 |
| Derivative C | -6.9 |
Note: The data presented is for representative 4H-chromone-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives as specific values for this compound were not available in the searched literature.
Beyond predicting binding affinity, molecular docking provides detailed insights into the specific intermolecular interactions that stabilize the ligand-receptor complex. These interactions are crucial for the ligand's biological activity.
Hydrogen Bonding: These are strong, directional interactions between a hydrogen bond donor (e.g., an N-H or O-H group) and a hydrogen bond acceptor (e.g., a nitrogen or oxygen atom with a lone pair). In the case of this compound, the carbonyl oxygen and pyrimidine nitrogens are potential hydrogen bond acceptors, while the N-H group on the pyrimidine ring can act as a donor. These interactions with amino acid residues in a protein's active site are often critical for binding.
By analyzing these interactions, researchers can understand the structural basis for a compound's activity and make informed decisions for further optimization in drug design.
Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics
Molecular dynamics (MD) simulations are powerful computational tools used to study the conformational stability and dynamics of molecules over time. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the application of this technique to structurally similar pyrimidine derivatives provides significant insights into how its behavior could be modeled and understood.
MD simulations treat molecules as dynamic entities, where the interactions between atoms are described by a force field. By solving Newton's equations of motion for the system, the trajectory of atoms and molecules can be tracked over time, offering a detailed view of conformational changes and molecular flexibility.
In the context of pyrimidine derivatives, MD simulations have been instrumental in several areas:
Binding Stability: For pyrimidine derivatives designed as enzyme inhibitors, MD simulations can assess the stability of the ligand-protein complex. For instance, studies on 3,4-dihydropyrimidine derivatives have used MD simulations to reveal that specific enantiomers form more stable complexes with their target enzymes, such as Eg5, which is crucial for their biological activity nih.gov.
Conformational Analysis: The conformational landscape of a molecule dictates its interaction with biological targets. MD simulations can explore the different conformations a molecule like this compound might adopt in various environments, such as in solution or within a protein's active site. Research on thieno[2,3-d]pyrimidine (B153573) derivatives, for example, has utilized conformational analysis to understand their interactions within the active site of target proteins pensoft.net.
Interaction Networks: These simulations can elucidate the intricate network of interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize a particular conformation or a ligand-receptor complex. This is exemplified in studies of pyrazolo[3,4-d]pyrimidinone derivatives, where MD simulations help to understand the binding interactions within the active site of kinases mdpi.com.
A typical MD simulation protocol for a compound like this compound would involve:
System Setup: Defining the molecule's structure and placing it in a simulation box, often solvated with water molecules to mimic physiological conditions.
Energy Minimization: Optimizing the initial geometry of the system to remove any steric clashes or unfavorable interactions.
Equilibration: Gradually heating and pressurizing the system to the desired temperature and pressure to achieve a stable state.
Production Run: Running the simulation for a specific duration (from nanoseconds to microseconds) to collect data on the molecule's dynamic behavior.
Analysis of the simulation trajectories can provide valuable data, as illustrated in the hypothetical table below for this compound.
Table 1: Hypothetical Molecular Dynamics Simulation Parameters and Outputs
| Parameter | Description | Hypothetical Value/Observation |
|---|---|---|
| Simulation Time | Total length of the production MD run. | 100 nanoseconds |
| RMSD (Root Mean Square Deviation) | A measure of the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. Lower, stable RMSD suggests conformational stability. | Stable trajectory with an average RMSD of 1.5 Å for the pyrimidine core. |
| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues from their average position. Higher RMSF indicates greater flexibility. | The butyl ester chain would likely show higher RMSF values compared to the rigid pyrimidine ring. |
| Hydrogen Bonds | Analysis of intramolecular or intermolecular hydrogen bonds formed during the simulation. | Potential for intramolecular hydrogen bonding involving the oxo group and the N-H proton. |
| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to the solvent. | Fluctuations in SASA can indicate conformational changes that expose or bury different parts of the molecule. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For pyrimidine derivatives, QSAR has been a valuable tool in drug discovery and medicinal chemistry to predict the activity of new compounds and to optimize lead structures.
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By developing a QSAR model, researchers can identify the key molecular features (descriptors) that influence the activity of a compound.
The development of a QSAR model typically involves the following steps:
Data Collection: A dataset of compounds with known biological activities is compiled. For pyrimidine derivatives, this could be inhibitory concentrations (IC50) against a particular enzyme or cell line.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors can be categorized as:
1D descriptors: Molecular weight, atom counts.
2D descriptors: Topological indices, connectivity indices.
3D descriptors: Steric parameters (e.g., from CoMFA - Comparative Molecular Field Analysis), electronic properties (e.g., partial charges).
Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
A review of QSAR studies on pyrimidine derivatives reveals several key insights:
The position and nature of substituents on the pyrimidine ring greatly influence biological activities such as antimicrobial, anticancer, and anti-inflammatory effects nih.gov.
For anti-inflammatory pyrimidine derivatives, the presence of specific functional groups, such as chloro moieties, can significantly enhance inhibitory activity rsc.org.
In the context of antitubercular pyrimidine derivatives, a comprehensive structure-activity relationship (SAR) analysis indicated that the central pyrimidine ring is crucial for their activity acs.org.
The following table presents a hypothetical set of descriptors that could be used in a QSAR study of pyrimidine derivatives, including this compound.
Table 2: Examples of Molecular Descriptors for QSAR Modeling
| Descriptor Type | Descriptor Name | Description |
|---|---|---|
| Physicochemical | LogP | A measure of the molecule's lipophilicity. |
| Electronic | Dipole Moment | Indicates the polarity of the molecule. |
| Topological | Wiener Index | A descriptor of molecular branching. |
| Steric | Molar Refractivity | Related to the volume of the molecule and its polarizability. |
| Quantum Chemical | HOMO/LUMO Energies | The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, which can relate to reactivity. |
Through the application of QSAR, it would be possible to predict the biological activity of this compound and to guide the synthesis of novel analogs with potentially improved properties.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3,4-dihydropyrimidine derivatives |
| thieno[2,3-d]pyrimidine derivatives |
| pyrazolo[3,4-d]pyrimidinone derivatives |
Advanced Analytical Methodologies for Characterization and Mechanistic Research
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of the elemental composition of "Butyl 4-oxo-3H-pyrimidine-5-carboxylate". By measuring the mass-to-charge ratio (m/z) with high accuracy and precision, HRMS allows for the calculation of the molecular formula.
In typical analyses, the compound is ionized, often using electrospray ionization (ESI), to form a protonated molecule [M+H]⁺. The exact mass of this ion is then measured. For "this compound" (C₉H₁₂N₂O₃), the theoretical exact mass of the protonated species is calculated and compared against the experimentally observed value. The minuscule difference between these values, usually in the parts-per-million (ppm) range, confirms the molecular formula and rules out other potential elemental compositions.
Table 1: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₉H₁₂N₂O₃ |
| Theoretical m/z [M+H]⁺ | 213.0921 |
| Observed m/z [M+H]⁺ | 213.0926 |
| Mass Error | < 5 ppm |
| Ionization Mode | ESI+ |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of "this compound" in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the molecule's connectivity and spatial arrangement.
¹H NMR: This experiment identifies the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling. The spectrum of "this compound" will show distinct signals for the pyrimidine (B1678525) ring protons and the protons of the butyl ester group.
¹³C NMR: This technique provides information on the different carbon environments within the molecule. Signals corresponding to the carbonyl carbons, the aromatic carbons of the pyrimidine ring, and the aliphatic carbons of the butyl chain can be identified.
2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish correlations. COSY reveals proton-proton couplings, helping to piece together the fragments of the butyl chain. HSQC correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C NMR spectra.
Table 2: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyrimidine-H2 | ~8.1 | - |
| Pyrimidine-H6 | ~8.6 | - |
| Butyl-CH₂ (ester) | ~4.3 | ~65.0 |
| Butyl-CH₂ | ~1.7 | ~30.0 |
| Butyl-CH₂ | ~1.4 | ~19.0 |
| Butyl-CH₃ | ~0.9 | ~13.5 |
| Pyrimidine-C4 (C=O) | - | ~160.0 |
| Ester-C=O | - | ~165.0 |
| Pyrimidine-C2 | - | ~150.0 |
| Pyrimidine-C5 | - | ~110.0 |
| Pyrimidine-C6 | - | ~158.0 |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography provides the definitive three-dimensional structure of "this compound" in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing precise bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. This information is crucial for understanding the compound's packing in the crystal lattice and its physical properties. The pyrimidine ring is expected to be largely planar, with the butyl carboxylate group adopting a specific conformation.
Hyphenated Chromatographic Techniques for Separation and Purification
Hyphenated techniques, particularly Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS), are powerful tools for the separation, identification, and quantification of "this compound" in complex mixtures.
UPLC: This high-resolution separation technique utilizes columns with small particle sizes to achieve rapid and efficient separation of the target compound from impurities or metabolites.
Q-TOF-MS/MS: Following separation, the compound is ionized and analyzed by the mass spectrometer. The TOF analyzer provides high-resolution mass measurements for accurate formula determination, while the quadrupole allows for the selection of a specific precursor ion. This selected ion is then fragmented, and the resulting product ions are analyzed (MS/MS). This fragmentation pattern provides structural information and serves as a highly specific fingerprint for the compound's identification.
Electrochemical Studies
Electrochemical methods, such as cyclic voltammetry, can be employed to investigate the redox properties of "this compound". By applying a varying potential to an electrode in a solution containing the compound, the resulting current is measured. This provides information on the oxidation and reduction potentials of the molecule. Such studies can offer insights into its potential involvement in electron transfer processes and its metabolic fate. The pyrimidine ring, being an electron-deficient system, is a likely site for electrochemical activity.
Derivatization Strategies and Analogue Development Based on the Butyl 4 Oxo 3h Pyrimidine 5 Carboxylate Core
Modification of the Pyrimidine (B1678525) Ring System (e.g., fusion with other heterocycles)
The pyrimidine ring is a privileged scaffold in medicinal chemistry, and its fusion with other heterocyclic systems is a well-established strategy to create novel chemical entities with diverse biological activities. derpharmachemica.comnih.gov The fusion of an additional ring can significantly alter the molecule's shape, electronic distribution, and ability to interact with biological targets. nih.gov This approach has led to the development of numerous fused pyrimidine systems, including purines, pteridines, quinazolines, and various other bicyclic and polycyclic heterocycles. derpharmachemica.comnih.gov
A common strategy involves the use of bifunctional reagents to react with substituents on the pyrimidine ring, leading to the formation of a new fused ring. For instance, pyrimidine derivatives can be used as precursors for the synthesis of thieno[2,3-d]pyrimidines, which have shown potential as antiallergy agents. nih.gov Similarly, the reaction of pyrimidine derivatives with appropriate reagents can yield pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related fused thiazolo derivatives. tandfonline.com
The synthesis of pyrazolo[3,4-d]pyrimidines is another prominent example of pyrimidine ring modification. These compounds can be synthesized from pyrazole (B372694) precursors, which are then cyclized to form the fused pyrimidine ring. nih.gov The resulting pyrazolo[3,4-d]pyrimidine core is a key feature in a number of biologically active molecules. rsc.org
The following table summarizes various fused pyrimidine systems that can be conceptually derived from the modification of a pyrimidine core.
| Fused Heterocyclic System | Potential Synthetic Precursor/Strategy | Reference |
| Thieno[2,3-d]pyrimidines | Cyclization of appropriately substituted aminothiophenes with pyrimidine precursors. | nih.gov |
| Pyrido[4',3':4,5]thieno[2,3-d]pyrimidines | Reaction of thieno[2,3-c]pyridine (B153571) derivatives. | tandfonline.com |
| Pyrazolo[3,4-d]pyrimidines | Cyclization of aminopyrazole carboxylates or carbonitriles with formamide, urea (B33335), or thiourea. | nih.gov |
| Pyrrolo[2,3-d]pyrimidines | Reaction of thioxopyrimidines with benzylamine. | researchgate.net |
| Triazolo[1,5-a]pyrimidines | Reaction of thioxopyrimidine-6(1H)-ones with appropriate reagents. | researchgate.net |
| Quinazolines | NCNCC+C cyclization approaches. | nuph.edu.ua |
Chemical Transformations of the Butyl Ester Moiety (e.g., hydrolysis, amidation)
The butyl ester group at the 5-position of the pyrimidine ring is another key site for chemical modification. This functional group can be readily transformed into other functionalities, such as carboxylic acids, amides, and other esters, to modulate the compound's physicochemical properties and biological activity.
Hydrolysis: The hydrolysis of the butyl ester to the corresponding carboxylic acid is a fundamental transformation. This can typically be achieved under acidic or basic conditions. researchgate.net The resulting carboxylic acid can serve as a key intermediate for further derivatization, such as the formation of amides or other esters. The presence of a carboxylic acid group can also significantly impact a molecule's solubility and ability to interact with biological targets through hydrogen bonding.
Amidation: The conversion of the ester to an amide is a common strategy in medicinal chemistry to introduce new points of interaction with biological targets and to improve metabolic stability. This can be achieved by first hydrolyzing the ester to the carboxylic acid, followed by coupling with a desired amine using standard peptide coupling reagents. rsc.org Alternatively, direct amidation of the ester may be possible under certain conditions. A variety of pyrimidine-5-carboxamide derivatives have been synthesized and evaluated for their biological activities, highlighting the importance of this functional group. google.comnih.gov
The following table outlines the key chemical transformations of the butyl ester moiety.
| Transformation | Reagents and Conditions | Resulting Functional Group | Potential Impact | Reference |
| Hydrolysis | Aqueous acid or base (e.g., HCl or NaOH) | Carboxylic acid | Increased polarity, potential for salt formation, intermediate for further synthesis. | researchgate.net |
| Amidation | 1. Hydrolysis to carboxylic acid. 2. Amine, coupling agent (e.g., DCC, EDC). | Amide | Introduction of hydrogen bond donors/acceptors, potential for improved biological activity and metabolic stability. | rsc.orggoogle.com |
These transformations allow for the fine-tuning of the molecule's properties to optimize its therapeutic potential.
Synthesis of Prodrugs and Bioconjugates
The development of prodrugs is a valuable strategy to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug molecule, such as poor solubility or rapid metabolism. unisi.it For pyrimidine derivatives, the ester or other functional groups can be modified to create a prodrug that is converted to the active form in vivo.
One common approach is the synthesis of more water-soluble prodrugs to improve bioavailability. For instance, in the case of pyrazolo[3,4-d]pyrimidines, which can suffer from suboptimal aqueous solubility, prodrugs have been developed to enhance their pharmacokinetic and therapeutic properties. unisi.it This can involve the introduction of solubilizing groups that are cleaved by enzymes in the body to release the active drug. Acyclic nucleoside phosphonates are another class of pyrimidine derivatives where prodrug strategies have been successfully applied to improve their antiviral activity. jacsdirectory.com
Bioconjugation, the linking of a drug molecule to another chemical moiety such as a peptide, antibody, or polymer, is a more advanced strategy to enhance drug delivery and targeting. While specific examples of bioconjugates of butyl 4-oxo-3H-pyrimidine-5-carboxylate were not detailed in the provided context, the principles of bioconjugation could be applied to this scaffold. The carboxylic acid, obtained from the hydrolysis of the butyl ester, would be a suitable handle for conjugation to carrier molecules.
Combinatorial Chemistry Approaches for Library Generation
Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of related compounds, known as libraries, for high-throughput screening. mdpi.com This approach is well-suited for the exploration of the chemical space around the this compound core.
By systematically varying the substituents at different positions of the pyrimidine ring and modifying the ester functionality, large and diverse libraries of compounds can be generated. For example, a combinatorial approach has been used for the synthesis of pyrimidine and purine (B94841) nucleolipids. nih.gov Solid-phase synthesis methods can also be employed to facilitate the purification and handling of large numbers of compounds. google.com
The generation of a library of pyrazolo[3,4-d]pyrimidine derivatives has been instrumental in the discovery of potent protein kinase inhibitors. unisi.it This highlights the utility of combinatorial approaches in lead discovery and optimization.
The following table outlines a conceptual combinatorial approach for generating a library based on the this compound scaffold.
| Scaffold Position | Building Block Diversity | Potential Reactions |
| Pyrimidine Ring | Various aldehydes, amidines, ureas, and thioureas. | Biginelli reaction or similar multicomponent reactions. |
| Butyl Ester Moiety | Diverse alcohols and amines. | Transesterification or amidation reactions. |
Through such combinatorial strategies, a vast number of analogues can be synthesized and screened to identify compounds with desired biological activities, ultimately accelerating the drug discovery process.
Future Research Directions and Translational Perspectives for Butyl 4 Oxo 3h Pyrimidine 5 Carboxylate Chemistry
Exploration of Novel Biological Targets and Therapeutic Applications
The pyrimidine (B1678525) nucleus is a cornerstone in the development of a wide array of therapeutic agents, exhibiting activities that span from anticancer to antimicrobial. nih.govgsconlinepress.com This diverse biological profile suggests that Butyl 4-oxo-3H-pyrimidine-5-carboxylate and its derivatives could be potent modulators of various cellular pathways.
Future research should focus on screening this compound against a broad panel of biological targets. Given the established activities of related pyrimidine structures, promising areas of investigation include:
Kinase Inhibition: Many pyrimidine derivatives are potent kinase inhibitors. mdpi.com For instance, certain pyrimidine-5-carboxamide derivatives have been identified as novel inhibitors of salt-inducible kinases (SIKs), which are crucial in regulating inflammatory processes. nih.gov Similarly, aminopyrimidine and pteridine (B1203161) derivatives have been developed as dual-target inhibitors of BRD4 and PLK1, both significant targets in oncology. mdpi.com A comprehensive kinase profiling of this compound could reveal novel anticancer or anti-inflammatory activities.
Anticancer and Cytotoxic Properties: The pyrimidine scaffold is a key component of numerous anticancer drugs. mdpi.com Novel aminopyrimidine molecules have demonstrated growth inhibition in various cancer cell lines, including glioblastoma and triple-negative breast cancer. gsconlinepress.com The potential of this compound to induce apoptosis or arrest the cell cycle in cancer cells warrants thorough investigation. gsconlinepress.com
Antioxidant and Anti-inflammatory Activity: Pyrido[2,3-d]pyrimidine derivatives have been shown to possess both antioxidant and lipoxygenase (LOX) inhibitory activities, suggesting a dual therapeutic potential in diseases where oxidative stress and inflammation are intertwined, such as cancer. nih.gov Investigating the antioxidant capacity and anti-inflammatory effects of this compound could open avenues for its use in managing chronic inflammatory conditions.
Neurological Disorders: A novel pyrimidine derivative has shown promise in restoring brain cell activity in experimental models of chronic traumatic encephalopathy by preserving mitochondrial function. mdpi.com This highlights the potential for pyrimidine-based compounds to address neurodegenerative diseases.
A summary of potential therapeutic applications for pyrimidine derivatives is presented in the table below.
| Therapeutic Area | Potential Targets/Mechanisms | Example Pyrimidine Derivatives |
| Oncology | Kinase inhibition (e.g., SIKs, BRD4, PLK1, Aurora kinases), Cell cycle arrest, Apoptosis induction | Pyrimidine-5-carboxamides, Aminopyrimidines, Pyrido[2,3-d]pyrimidines |
| Inflammatory Diseases | Inhibition of inflammatory mediators (e.g., LOX), Modulation of kinase pathways | Pyrido[2,3-d]pyrimidines, Pyrimidine-5-carboxamides |
| Infectious Diseases | Antibacterial, Antifungal, Antiviral activities | General pyrimidine scaffolds |
| Neurological Disorders | Mitochondrial function preservation, Neuroprotection | Substituted 4-oxo-pyrimidines |
Development of Chemoinformatic Databases for Pyrimidine Scaffolds
The vast chemical space occupied by pyrimidine derivatives necessitates the development of specialized chemoinformatic tools to streamline drug discovery and development. gsconlinepress.com While general scaffold databases like ScafBank exist and are valuable for identifying novel molecular frameworks, a database dedicated to pyrimidine scaffolds would be a powerful resource. nih.gov
Such a database would ideally include:
A comprehensive collection of synthesized and virtual pyrimidine derivatives.
Detailed information on their physicochemical properties, such as molecular weight, logP, and hydrogen bond donors/acceptors. nih.gov
Curated biological activity data from high-throughput screening and published literature.
Associated target information for bioactive compounds. nih.gov
Tools for substructure and similarity searching to facilitate scaffold hopping and the design of new analogues. nih.gov
By integrating computational modeling and artificial intelligence, such a platform could accelerate the identification of lead compounds, predict potential biological activities, and guide synthetic efforts towards molecules with improved drug-like properties. powertechjournal.com
Application in Material Science and Optoelectronic Devices
Beyond its biomedical potential, the pyrimidine core has found applications in the realm of material science, particularly in the development of optoelectronic materials. researchgate.net The electron-deficient nature of the pyrimidine ring makes it an excellent electron acceptor in "push-pull" molecular architectures, which are fundamental to creating materials with interesting photophysical properties. researchgate.net
Future research into this compound could explore its utility in:
Organic Light-Emitting Diodes (OLEDs): Pyrimidine-based emitters have been successfully used in the fabrication of highly efficient OLEDs. nih.gov By functionalizing the core of this compound with suitable electron-donating groups, it may be possible to develop novel thermally activated delayed fluorescence (TADF) emitters with tunable optoelectronic properties. nih.gov
Fluorescent Sensors: The inherent fluorescence of some pyrimidine derivatives has been harnessed to create sensors for detecting metal ions like zinc. researchgate.net The specific substitution pattern of this compound might lend itself to the development of selective chemosensors for environmental or biological monitoring.
Nonlinear Optical (NLO) Materials: Organic materials with high second-order NLO properties are in demand for applications in telecommunications and optical data processing. Certain heterocyclic molecules, like those based on 4-amino antipyrine, have shown significant NLO activity. acs.org The investigation of the NLO properties of crystalline forms of this compound could reveal its potential in this advanced technological field.
The photophysical properties of 4-pyrimidinone, a related core structure, have been studied, revealing the formation of photoproducts upon UV irradiation. nih.gov Such studies on this compound would be crucial for assessing its photostability and potential applications in light-emitting devices. nih.govacs.org
Advanced Synthetic Methodologies and Sustainable Chemistry
The synthesis of pyrimidine derivatives has been an area of intense research, with a growing emphasis on the principles of green and sustainable chemistry. nih.govrasayanjournal.co.in Traditional methods often rely on harsh reagents and solvents, leading to environmental concerns. rasayanjournal.co.in Future synthetic strategies for this compound and its analogues should prioritize eco-friendly approaches.
Key areas for advancement include:
Multicomponent Reactions (MCRs): MCRs offer a highly efficient and atom-economical route to complex molecules in a single step, minimizing waste and simplifying purification. powertechjournal.comrasayanjournal.co.in Developing novel MCRs for the synthesis of functionalized 4-oxo-pyrimidine-5-carboxylates would be a significant step forward.
Microwave- and Ultrasound-Assisted Synthesis: These energy-efficient techniques can dramatically reduce reaction times, increase yields, and often allow for solvent-free conditions. rasayanjournal.co.innih.gov Applying these methods to the synthesis of this compound would align with the goals of sustainable chemistry. nih.gov
Use of Green Catalysts and Solvents: The exploration of reusable heterogeneous catalysts, biocatalysts, and environmentally benign solvents like ionic liquids can significantly reduce the environmental footprint of pyrimidine synthesis. powertechjournal.comrasayanjournal.co.in
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control, making it an attractive platform for the industrial production of pyrimidine-based compounds.
A comparison of traditional versus green synthetic approaches for pyrimidines is outlined below.
| Feature | Traditional Synthesis | Green/Sustainable Synthesis |
| Solvents | Often uses hazardous organic solvents | Employs safer solvents, ionic liquids, or solvent-free conditions rasayanjournal.co.in |
| Energy Input | Conventional heating, often for long durations | Microwave or ultrasound irradiation for rapid and efficient heating nih.gov |
| Catalysts | May use stoichiometric and toxic reagents | Utilizes recyclable and non-toxic catalysts powertechjournal.com |
| Reaction Type | Multi-step syntheses with intermediate isolation | One-pot multicomponent reactions for higher efficiency rasayanjournal.co.in |
| Waste Generation | Can produce significant amounts of byproducts and waste | Aims for high atom economy and minimal waste generation powertechjournal.com |
By embracing these advanced and sustainable methodologies, the synthesis of this compound can become more efficient, cost-effective, and environmentally responsible, facilitating its broader exploration and potential translation into valuable products. nih.govbenthamdirect.com
Q & A
Q. What are the established synthetic routes for Butyl 4-oxo-3H-pyrimidine-5-carboxylate, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : Synthesis typically involves condensation reactions using β-keto esters and urea derivatives. A solvent-less mechanochemical approach (e.g., grinding with catalysts like CuCl₂·2H₂O and HCl) is effective for reducing waste and improving yields, as demonstrated in analogous pyrimidine carboxylate syntheses . Reaction optimization should focus on:
Q. How can the crystal structure and hydrogen-bonding networks of this compound be characterized?
- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement . Key steps:
- Data collection : High-resolution diffraction data to resolve tautomeric forms (e.g., 4-oxo vs. 4-hydroxy).
- Hydrogen bonding analysis : Apply graph-set notation to classify motifs (e.g., R²₂(8) rings common in pyrimidine derivatives) .
- Validation : Compare bond angles (e.g., N1–C8–O1 ≈ 123°) and torsion angles with analogous structures .
Advanced Research Questions
Q. How can kinetic models be developed to predict the compound’s formation under non-catalytic vs. catalytic conditions?
- Methodological Answer : Use pseudo-first-order kinetics with Arrhenius parameters derived from time-resolved NMR or HPLC data. For example:
- Non-catalytic pathways : Monitor esterification rates at 130–170°C to establish activation energy (Eₐ), as seen in butyl lactamide synthesis .
- Catalytic pathways : Compare rate constants (k) for CuCl₂ vs. HCl catalysts to identify mechanistic differences (e.g., nucleophilic vs. electrophilic activation) .
Data Table :
| Condition | Temp (°C) | Eₐ (kJ/mol) | k (s⁻¹) |
|---|---|---|---|
| Non-catalytic | 150 | ~85 | 0.0021 |
| CuCl₂ catalyst | 150 | ~62 | 0.0057 |
Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) arising from tautomerism or polymorphism?
- Methodological Answer : Contradictions often stem from dynamic equilibria between tautomers (e.g., keto-enol forms) or polymorphic variations. Strategies:
- Variable-temperature NMR : Identify exchange peaks between tautomers (e.g., δ 10–12 ppm for NH protons in enolic forms) .
- Powder XRD : Compare experimental patterns with computational predictions (e.g., Mercury CSD) to detect polymorphs .
- DFT calculations : Simulate NMR chemical shifts for tautomers using Gaussian or ORCA .
Q. What computational methods are suitable for predicting intermolecular interactions in co-crystals of this compound?
- Methodological Answer : Combine density functional theory (DFT) for intramolecular geometry with molecular dynamics (MD) for packing behavior:
- Hirshfeld surface analysis : Quantify interaction types (e.g., H-bonding vs. π-stacking) using CrystalExplorer .
- Co-crystal screening : Use hydrogen-bond propensity (HBP) calculations to prioritize co-formers (e.g., carboxylic acids) .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or solubility profiles?
- Methodological Answer : Discrepancies may arise from impurities or measurement protocols. Mitigate via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
